2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid
Description
Dipeptide Classification and Significance in Biological Systems
Peptides are short chains of amino acids linked by amide bonds, known as peptide bonds. wikipedia.org They are classified based on the number of amino acid residues they contain; a dipeptide consists of exactly two amino acids. wikipedia.orgtaylorandfrancis.com These molecules are fundamental to numerous biological processes. Dipeptides are often intermediates in protein digestion and metabolism, resulting from the breakdown of larger proteins. hmdb.ca Beyond this role, some dipeptides exhibit specific physiological or cell-signaling effects. hmdb.caresearchgate.net They can be involved in functions such as intracellular pH buffering, neurotransmission, and modulating enzyme activity. taylorandfrancis.com The properties and biological significance of a dipeptide are determined by its constituent amino acids and their sequence. For instance, the dipeptide aspartame (B1666099) is a well-known artificial sweetener, illustrating how these simple molecules can have significant commercial and physiological relevance. turito.com
H-Leu-Ser-OH as a Constituent in Peptide Research
H-Leu-Ser-OH is a dipeptide formed from L-leucine and L-serine residues. nih.gov It is classified as a dipeptide within the class of organic compounds known as alpha-amino acids and derivatives. hmdb.ca In the Human Metabolome Database, Leucyl-Serine is categorized as an 'Expected' metabolite, indicating that while it is an anticipated product of protein breakdown, it has not yet been definitively identified in human tissues or biofluids. hmdb.ca
The primary role of H-Leu-Ser-OH in academic research is often as a structural component or building block in the synthesis of more complex peptides. chemimpex.comresearchgate.net For example, the Leu-Ser sequence is found within larger, biologically active peptides like hemopressin, which has been assembled using fragment condensation techniques in solution-phase synthesis. researchgate.net Research into synthetic methodologies, such as those using cyclic propylphosphonic anhydride (B1165640) (T3P), has utilized the formation of dipeptides, including those containing serine, to optimize reaction conditions for creating larger peptide chains. researchgate.netnih.gov The chemical properties of H-Leu-Ser-OH are foundational to its use in these synthetic applications.
| Property | Value | Source |
|---|---|---|
| CAS Number | 6209-12-7 | nih.govglpbio.com |
| Molecular Formula | C9H18N2O4 | nih.govglpbio.com |
| Molecular Weight | 218.25 g/mol | nih.govglpbio.com |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoic acid | nih.gov |
Overview of Current Research Trajectories Involving H-Leu-Ser-OH
Current research involving H-Leu-Ser-OH extends beyond its role as a synthetic intermediate and explores its intrinsic properties and interactions. One area of investigation is in the field of materials science, where a compound designated G-2595, identified as H-Leu-Ser-OH, has been shown to form nanotubes capable of absorbing gases. glpbio.com The structure of these Leucyl-serine agglomerates has been studied using advanced techniques such as ¹²⁹Xe-NMR spectroscopy. glpbio.com
Another research trajectory focuses on the chemical reactivity of the peptide bond in serine-containing dipeptides. A study examined the hydrolysis of several dipeptides, including Leucyl-serine (LeuSer), in the presence of oxomolybdate solutions. acs.org This research demonstrated that the peptide bond in Glycylserine could be hydrolyzed under neutral pH conditions, providing insights into the catalytic potential of certain ions on peptide bond stability. acs.org
Furthermore, the constituent amino acids of H-Leu-Ser-OH are subjects of intense research, which may inform future studies on the dipeptide itself. L-serine, for instance, is being investigated for its potential neuroprotective effects and its role in metabolic regulation related to various diseases. gcamerica.orgnih.govfrontiersin.org Research into the transport of dipeptides across biological membranes, such as via the hPEPT1 transporter, also represents a potential avenue for future studies involving H-Leu-Ser-OH, particularly in the context of drug delivery and nutrient absorption. medchemexpress.com
| Research Area | Finding | Significance | Source |
|---|---|---|---|
| Materials Science | The compound forms nanotubes that can absorb gases. | Potential applications in gas storage or separation technologies. | glpbio.com |
| Biochemical Reactivity | The hydrolysis of serine-containing dipeptides can be promoted by [MoO4]2– oxyanions at neutral pH. | Contributes to understanding peptide bond stability and catalytic hydrolysis mechanisms. | acs.org |
| Metabolomics | Classified as an 'Expected' metabolite in humans, but not yet detected in tissues or biofluids. | Highlights a gap in the understanding of human protein metabolism and the dipeptide's in vivo role. | hmdb.ca |
| Peptide Synthesis | The Leu-Ser sequence is a component of larger synthetic peptides like hemopressin. | Demonstrates its utility as a building block in creating complex, biologically active molecules. | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCYUQSFDQISZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394386 | |
| Record name | ST51015033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Leucyl-Serine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6209-12-7 | |
| Record name | ST51015033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for H Leu Ser Oh and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Techniques for H-Leu-Ser-OH
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. rsc.org This method simplifies purification by allowing excess reagents and by-products to be washed away after each step. thaiscience.info
The formation of the peptide bond between leucine (B10760876) and serine is a critical step that requires careful optimization to maximize yield and minimize side reactions, particularly racemization. The choice of coupling reagent is paramount. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic activators, but their use often requires an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com
More advanced and efficient coupling reagents are based on phosphonium (B103445) or aminium/uronium salts. Reagents like HBTU, HATU, and PyBOP have become standard due to their high reactivity and the low levels of racemization they induce. peptide.comresearchgate.net For the synthesis of a Leu-Ser sequence, the coupling of the second amino acid (Leucine) to the resin-bound Serine (or vice-versa) would typically employ one of these modern reagents. For instance, the synthesis of tetrapeptides containing a Ser-Leu sequence has been successfully achieved using HBTU/HOBt as the coupling combination. knepublishing.com
Recent research has also focused on developing racemization-free coupling reagents. Tantalum alkoxides, such as Ta(OEt)₅, have been shown to catalyze the reaction between N-Boc-serine methyl ester and various amino acid esters, including leucine, with excellent diastereoselectivity. rsc.org Another promising approach involves the use of cyclic propylphosphonic anhydride (B1165640) (T3P®), which facilitates rapid and efficient peptide bond formation with minimal epimerization. researchgate.netnih.gov
| Coupling Reagent/System | Typical Solvent | Key Advantages | Relevant Findings for Leu-Ser Synthesis | Citation |
|---|---|---|---|---|
| DIC / HOBt | DMF, DCM | Cost-effective, well-established. | Effective for standard couplings, though newer reagents are often faster and less prone to side reactions. peptide.com | peptide.com |
| HBTU / HOBt | DMF | High efficiency, rapid coupling times. | Successfully used in the SPPS of peptides containing Ser-Leu-Tyr-Ala sequences. knepublishing.com | knepublishing.com |
| HATU | DMF | Highly effective for hindered couplings, low racemization. | Considered one of the most efficient reagents, suitable for challenging sequences. researchgate.netiris-biotech.de | researchgate.netiris-biotech.de |
| T3P® | DCM | Biomimetic, fast (minutes), water-soluble by-products, no epimerization. | Achieved >99% conversion for coupling N-Boc-Ser-OH with H-Leu-OMe in solution phase. researchgate.netnih.gov | researchgate.netnih.gov |
| Ta(OEt)₅ | - | Catalytic, high diastereoselectivity, racemization-free. | Effectively couples N-Boc-serine methyl ester with L-leucine methyl ester. rsc.org | rsc.org |
Orthogonality in protecting groups is a fundamental concept in SPPS, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.de This is crucial for building the peptide chain and for any subsequent side-chain modifications. The two dominant strategies are Boc/Bzl and Fmoc/tBu. americanpeptidesociety.orgresearchgate.net
In the context of H-Leu-Ser-OH synthesis using the more common Fmoc/tBu strategy, the α-amino group of the incoming leucine is protected with the base-labile Fmoc group. The side chain of serine, which contains a reactive hydroxyl group, must also be protected to prevent side reactions. The tert-butyl (tBu) group is a common choice for protecting the serine hydroxyl group, as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.depeptide.com
Other protecting groups for the serine side chain offer different labilities, enabling more complex synthetic designs. For example, the trityl (Trt) group is more acid-labile than tBu and can be removed under milder acidic conditions, which is useful when using acid-sensitive resins. peptide.com The use of a p-nitrobenzyloxycarbonyl (pNZ) group for temporary Nα-protection has been explored as an alternative to Fmoc to avoid side reactions like diketopiperazine formation, which can be an issue in dipeptide synthesis. ub.edu The pNZ group is orthogonal to both Boc and Fmoc protecting groups. ub.edu
| Functionality | Protecting Group | Abbreviation | Cleavage Condition | Orthogonality Notes | Citation |
|---|---|---|---|---|---|
| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF) | Orthogonal to acid-labile tBu, Boc, and Trt groups. | iris-biotech.deamericanpeptidesociety.org |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to base-labile Fmoc and hydrogenolysis-labile Bzl groups. | americanpeptidesociety.orgpeptide.com | |
| Serine Side Chain (-OH) | tert-Butyl | tBu | Strong Acid (e.g., TFA) | Standard choice for Fmoc/tBu strategy. Stable to piperidine. | iris-biotech.depeptide.com |
| Trityl | Trt | Mild Acid (e.g., 1% TFA in DCM) | Allows for selective deprotection on-resin for modification (e.g., phosphorylation). | peptide.com | |
| Benzyl | Bzl | Hydrogenolysis (H₂/Pd), Strong Acid (HF) | Standard choice for Boc/Bzl strategy. | peptide.comoup.com |
Optimization of Coupling Conditions and Reagents for H-Leu-Ser-OH Synthesis
Solution-Phase Peptide Synthesis (SolPSS) and Liquid-Phase Peptide Synthesis (LPPS) for H-Leu-Ser-OH
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (SolPSS) remains relevant, particularly for large-scale industrial production and the synthesis of short peptides where purification of intermediates is feasible. nih.govnih.gov Liquid-Phase Peptide Synthesis (LPPS) is an emerging hybrid approach that combines the procedural advantages of SPPS with the scalability of SolPSS. researchgate.net
Biomimetic synthesis seeks to replicate the efficiency and selectivity of natural enzymatic processes. In peptide synthesis, this often involves designing catalysts that mimic the function of nonribosomal peptide synthetases. nih.gov Research has demonstrated that supramolecular assemblies can catalyze the formation of dipeptides by bringing aminoacyl substrates into proximity, making the transfer step effectively intramolecular. nih.govresearchgate.net
A notable example of a biomimetic reagent is the cyclic propylphosphonic anhydride (T3P®), which has been successfully applied to the solution-phase synthesis of dipeptides. researchgate.netnih.gov In a study optimizing conditions for SolPPS, the T3P®-mediated coupling of N-Boc-Ser-OH with H-Leu-OMe in dichloromethane (B109758) resulted in over 99% conversion within 10 minutes. researchgate.netnih.gov This high efficiency, coupled with the generation of water-soluble by-products that are easily removed, makes it a powerful biomimetic tool for producing H-Leu-Ser-OH. The reaction proceeds rapidly without epimerization, even when the serine side chain is unprotected. nih.gov
The environmental impact of peptide synthesis is a growing concern, primarily due to the large volumes of hazardous solvents like N,N-dimethylformamide (DMF) used in traditional SPPS. rsc.org A key goal of green peptide chemistry is to replace these solvents with more sustainable alternatives.
One such "green" solvent is γ-Valerolactone (GVL), which has been successfully used as an anchoring solvent in SPPS. imperial.ac.uk A study demonstrated the synthesis of a library of dipeptides, including the closely related H-L-Phe-L-Ser-OH, using GVL. The protocol involved standard Fmoc chemistry, with cleavage from the resin using a TFA cocktail, demonstrating that established synthetic routes can be adapted to greener solvents. imperial.ac.uk The shift to more environmentally benign solvents and reagents is critical for reducing the Process Mass Intensity (PMI), a key metric for evaluating the sustainability of a chemical process. rsc.orgacs.org Further sustainability improvements include the use of recyclable reagents and minimizing protection/deprotection steps where possible. cpcscientific.com
Biomimetic Approaches in H-Leu-Ser-OH Solution-Phase Synthesis
Chemoenzymatic Synthesis Approaches for H-Leu-Ser-OH
Chemoenzymatic synthesis leverages the high selectivity and mild operating conditions of enzymes to catalyze specific chemical transformations, such as peptide bond formation. This approach can circumvent the need for extensive protecting group strategies and reduce the risk of racemization.
Penicillin acylase has been explored for the synthesis of D-phenylglycyl dipeptides. researchgate.net The study successfully demonstrated the synthesis of dipeptides from various L-amino acids, including serine. Although not specifically detailing a leucine coupling, the broad substrate scope suggests the potential for forming a Leu-Ser bond under enzymatic catalysis. The isolated yields for the serine-containing dipeptides were favorable, which could then be converted into their corresponding diketopiperazines. researchgate.net
Another enzymatic strategy involves using engineered proteases, such as variants of Subtilisin, for the ligation of peptide fragments. google.com While often used for larger peptides, the underlying principle of enzyme-catalyzed peptide bond formation is applicable. For H-Leu-Ser-OH, a reverse proteolysis reaction could be envisioned, where an enzyme catalyzes the condensation of a Leucine ester with Serine under controlled conditions (e.g., high concentration, organic co-solvents) to shift the equilibrium from hydrolysis towards synthesis.
Derivatization Strategies for H-Leu-Ser-OH
The chemical modification of H-Leu-Ser-OH can be targeted at three main sites: the N-terminus (amino group), the C-terminus (carboxyl group), and the hydroxyl group of the serine residue. These modifications allow for the synthesis of a diverse range of analogs with tailored properties for specific research applications.
Phosphorylation of Serine Residue within H-Leu-Ser-OH for Phosphopeptide Research
Phosphorylation of serine residues is a key post-translational modification that regulates numerous cellular processes. The synthesis of phosphopeptides like H-Leu-pSer-OH is therefore essential for studying the roles of protein kinases and phosphatases, as well as for understanding signal transduction pathways. researchgate.net The primary challenge in synthesizing such phosphopeptides lies in the lability of the phosphate (B84403) group to standard peptide synthesis conditions. Modern synthetic approaches have largely overcome these hurdles through the use of protected phosphoserine building blocks.
A widely adopted strategy involves the use of N-α-Fmoc-O-benzyl-L-phosphoserine (Fmoc-Ser(PO(OBzl)OH)-OH) in solid-phase peptide synthesis (SPPS). scientificlabs.co.ukalfa-chemistry.comadvancedchemtech.com This building block is advantageous because the monobenzyl-protected phosphate group is stable to the piperidine treatment used for Fmoc deprotection. scientificlabs.co.ukalfa-chemistry.com Standard activation reagents such as PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be effectively used for coupling. scientificlabs.co.ukalfa-chemistry.com
One specific method for preparing a related phosphotripeptide, H-Glu-Ser(P)-Leu-OH, employed a "global" phosphorylation approach. publish.csiro.au In this method, the seryl-containing peptide was first assembled on a solid support, and the serine hydroxyl group was subsequently phosphorylated. This was achieved using either dibenzyl N,N-diethylphosphoramidite or di-t-butyl N,N-diethylphosphoramidite, followed by oxidation. publish.csiro.au The choice of the phosphate protecting group is critical, as their cleavage conditions must be compatible with the final peptide. Benzyl groups can be removed by hydrogenolysis, while t-butyl groups are cleaved under mild acidic conditions. publish.csiro.au
A potential side reaction during the synthesis of phosphoserine-containing peptides is the formation of β-piperidinylalanine, which can occur during the Fmoc deprotection of an N-terminal phosphoserine residue. scientificlabs.co.ukalfa-chemistry.com This issue can be mitigated by using alternative bases like cyclohexylamine (B46788) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for this specific deprotection step. scientificlabs.co.ukalfa-chemistry.com
| Synthetic Strategy | Key Reagents | Protecting Groups | Deprotection | Key Considerations |
| Fmoc Solid-Phase Peptide Synthesis (SPPS) | Fmoc-Ser(PO(OBzl)OH)-OH, PyBOP®/TBTU | Fmoc (α-amino), Benzyl (phosphate) | Piperidine (for Fmoc), Hydrogenolysis (for Benzyl) | Stable to standard Fmoc deprotection; risk of β-piperidinylalanine formation. scientificlabs.co.ukalfa-chemistry.comresearchgate.net |
| Global Phosphorylation | Dibenzyl N,N-diethylphosphoramidite or Di-t-butyl N,N-diethylphosphoramidite, followed by an oxidizing agent. | Benzyl or t-butyl (phosphate) | Hydrogenolysis (for Benzyl), Mild acidolysis (for t-butyl) | Phosphorylation occurs after peptide assembly on the resin. publish.csiro.au |
Chemical Modifications and Functionalization of H-Leu-Ser-OH
Beyond phosphorylation, H-Leu-Ser-OH can be subjected to a wide array of chemical modifications to introduce new functionalities. These modifications can be directed at the N-terminus, C-terminus, or the serine side-chain, enabling the creation of probes, tracers, and potential therapeutic agents.
N-Terminal and C-Terminal Modifications: The N-terminal amino group and the C-terminal carboxyl group are common sites for modification. Acetylation of the N-terminus or amidation of the C-terminus are frequently performed to mimic the peptide bond environment within a larger protein and can enhance metabolic stability. frontiersin.orgbachem.com Other modifications include the attachment of biotin (B1667282) for affinity purification or detection, and conjugation to carrier proteins like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to enhance immunogenicity. genscript.com
Fluorescent Labeling: For applications in bioimaging and binding assays, fluorescent tags can be attached to H-Leu-Ser-OH. Common fluorescent dyes include fluorescein (B123965) isothiocyanate (FITC), 5-carboxyfluorescein (B1664652) (5-FAM), and cyanine (B1664457) dyes like Cy3 and Cy5. acs.orgsb-peptide.comresearchgate.net These labels can be introduced at the N-terminus or, following appropriate derivatization, at the C-terminus. pepscan.com The choice of dye depends on the specific requirements of the experiment, such as the desired excitation and emission wavelengths. sb-peptide.com
Biocatalytic Modifications: Enzymes can be employed for the specific modification of dipeptides. For instance, L-amino acid ligases can catalyze the formation of dipeptides under specific pH and temperature conditions, offering a green alternative to chemical synthesis. acs.org Furthermore, oxidoreductases have been shown to catalyze the Cβ-hydroxylation of leucine residues in peptidyl natural products, suggesting the potential for enzymatic modification of the leucine side chain in H-Leu-Ser-OH. nih.gov
Conjugation to Other Molecules: The functional groups of H-Leu-Ser-OH can be used to conjugate a variety of other molecules, including drugs, to create targeted delivery systems or bifunctional molecules. mdpi.com For example, the serine hydroxyl group can be a site for attaching molecules through ester or ether linkages.
| Modification Type | Target Site | Reagents/Methods | Purpose |
| Acetylation | N-terminus | Acetic anhydride or acetyl chloride | Mimic native peptide structure, increase stability. frontiersin.org |
| Amidation | C-terminus | Activation of carboxyl group followed by reaction with ammonia | Mimic native peptide structure, increase stability. frontiersin.orgbachem.com |
| Biotinylation | N-terminus or C-terminus | Biotin-NHS ester | Affinity purification, detection. genscript.com |
| Fluorescent Labeling | N-terminus or C-terminus | FITC, 5-FAM, Cy3, Cy5 | Bioimaging, fluorescence-based assays. acs.orgsb-peptide.comresearchgate.net |
| Enzymatic Ligation | Peptide Bond | L-amino acid ligase | Green synthesis of dipeptides. acs.org |
| Drug Conjugation | N-terminus, C-terminus, or Serine OH | Various coupling chemistries | Targeted drug delivery. mdpi.com |
Molecular Mechanisms of H Leu Ser Oh Transport and Cellular Uptake
H-Leu-Ser-OH Interaction with Oligopeptide Transporters (POT Family)
The POT family, particularly the transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are the principal mediators of di- and tripeptide transport across biological membranes. brookes.ac.uknih.gov These transporters are characterized by their broad substrate specificity, recognizing and transporting a vast array of over 400 different dipeptides and 8,000 tripeptides. physiology.orgresearchgate.net
PEPT1 and PEPT2 exhibit distinct functional properties and affinities for their substrates, which dictates their physiological roles.
PEPT1 is characterized as a low-affinity, high-capacity transporter. brookes.ac.ukphysiology.orgnih.gov This profile is ideal for its primary location in the small intestine, where it can efficiently absorb large quantities of di- and tripeptides generated from the digestion of dietary protein. physiology.orgbiosciencetrends.com
PEPT2 is a high-affinity, low-capacity transporter. brookes.ac.uknih.govscience.gov This allows it to salvage peptides at very low concentrations, which is critical for its function in the renal tubules, where it reabsorbs peptides from the glomerular filtrate, and in other tissues like the brain. researchgate.netbiosciencetrends.comscience.gov
While specific kinetic values for H-Leu-Ser-OH are not extensively documented, the affinity can be inferred from general principles of substrate recognition. The hydrophobicity of the N-terminal amino acid side chain is known to influence binding, with larger hydrophobic groups potentially enhancing affinity for PEPT2. science.gov Given that leucine (B10760876) is a hydrophobic amino acid, it is expected that H-Leu-Ser-OH is a competent substrate for both transporters. Research on a related cyclic dipeptide, Cyclo-Leucyl-Serine, demonstrated a high binding affinity for PEPT1, suggesting that the leucyl-serine structure is well-recognized by the transporter. brookes.ac.uk
| Transporter | Affinity Type | Capacity Type | Primary Location | Primary Role |
| PEPT1 | Low | High | Small Intestine | Bulk absorption of dietary peptides |
| PEPT2 | High | Low | Kidney, Brain | Reabsorption and clearance of peptides at low concentrations |
The transport of H-Leu-Ser-OH via PEPT1 and PEPT2 is an active process energized by a transmembrane electrochemical proton gradient. physiology.orgbiosciencetrends.com This mechanism, known as a proton-coupled symport, involves the simultaneous movement of the dipeptide and one or more protons from the extracellular space into the cell. nih.govresearchgate.net
The process is electrogenic, meaning it results in a net movement of positive charge into the cell, driven by the typically negative-inside membrane potential. researchgate.net A unique feature of these transporters is their ability to handle substrates of varying charges (neutral, acidic, or basic) by adjusting the number of co-transported protons. researchgate.net For neutral dipeptides like H-Leu-Ser-OH, the stoichiometry is generally 1:1 (one peptide molecule per proton) for PEPT1, while for PEPT2, a stoichiometry of 2:1 (two protons per peptide) has been reported for some neutral dipeptides. karger.com
This transport is considered a form of "tertiary active transport." The immediate energy comes from the proton gradient (secondary active transport), which is itself established and maintained by the primary active transport of the Na+/K+ ATPase pump that fuels the Na+/H+ exchanger, ensuring a low intracellular pH is not required. physiology.org
The distinct properties and locations of PEPT1 and PEPT2 define the role of H-Leu-Ser-OH transport in the body.
Intestinal Absorption: In the small intestine, H-Leu-Ser-OH, as a product of protein digestion, is absorbed into enterocytes predominantly by PEPT1. nih.govphysiology.org The high capacity of PEPT1 ensures that the bulk of di- and tripeptides are efficiently taken up from the intestinal lumen, providing a major pathway for amino acid assimilation. biosciencetrends.com
Renal Reabsorption: In the kidneys, both PEPT1 and PEPT2 are expressed in the brush-border membrane of proximal tubule cells and work sequentially to conserve peptides. researchgate.net Filtered dipeptides like H-Leu-Ser-OH are first acted upon by the low-affinity, high-capacity PEPT1 for bulk reabsorption. Any remaining peptides are then efficiently salvaged from the tubular fluid by the high-affinity PEPT2 transporter, minimizing urinary loss of amino nitrogen. researchgate.netbiosciencetrends.com
Proton-Coupled Transport Dynamics of H-Leu-Ser-OH
Involvement of Amino Acid Transporters (LAT Family) in H-Leu-Ser-OH Transport
The L-type Amino Acid Transporter (LAT) family is primarily responsible for the sodium-independent transport of large, neutral amino acids. While their main substrates are free amino acids like leucine and, for some isoforms like LAT2, smaller amino acids such as serine, there is emerging evidence that they may also transport very short peptides. cambridge.org Some studies have suggested that transporters from the LAT family (LAT1 and LAT2) can facilitate the transport of di- and tripeptides, which would represent a parallel pathway for cellular uptake of compounds like H-Leu-Ser-OH. This area of research is still developing and requires further investigation to fully establish the physiological significance of LAT-mediated dipeptide transport.
Regulation of H-Leu-Ser-OH Transport Systems
The expression and activity of the transport systems for H-Leu-Ser-OH, particularly PEPT1 and PEPT2, are subject to regulation by various physiological signals. This ensures that peptide transport rates can adapt to changing metabolic needs.
Dietary Regulation: The expression of intestinal PEPT1 is regulated by substrate availability. Studies have shown that an increase in the protein content of the diet leads to an upregulation of PEPT1 mRNA and protein levels, thereby enhancing the intestine's capacity to absorb di- and tripeptides. researchgate.net
Hormonal and Factor-Mediated Regulation: The activity of peptide transporters can be acutely regulated. Insulin and leptin have been shown to stimulate the transport activity of PEPT1. researchgate.net Conversely, epidermal growth factor (EGF) has been reported to have a strong inhibitory effect on the transport capacity of PEPT2. science.gov These regulatory mechanisms allow for dynamic control over peptide flux in response to hormonal signals related to nutrition and growth.
Comparative Analysis of Dipeptide versus Free Amino Acid Transport for Leucine and Serine
The absorption of amino acids in the form of dipeptides like H-Leu-Ser-OH presents distinct kinetic advantages over the transport of their constituent free amino acids.
It has been consistently demonstrated that amino acids are absorbed more rapidly when presented as di- or tripeptides compared to an equivalent mixture of free amino acids. researchgate.net This phenomenon is attributed to several factors:
Separate, High-Capacity Pathway: The PEPT1 transporter provides a distinct and highly efficient pathway for uptake, which avoids competition among free amino acids for their specific transporters. researchgate.net
Reduced Competition: The numerous amino acid transporters can become saturated, and competition between structurally similar amino acids (like leucine and isoleucine) can slow the absorption of individual amino acids from a mixture. Peptide transport via PEPT1 bypasses this competition. frontiersin.org
Clinical Significance: The advantage of peptide transport is highlighted in genetic disorders like Hartnup disease, where the transport of certain free amino acids is defective. Patients can still absorb these amino acids efficiently when they are supplied in dipeptide form. researchgate.net
Studies on the digestion of protein meals have shown that for some amino acids, including serine, the rate of their release into the intestinal lumen as free amino acids is not fast enough to account for their total absorption rate, strongly indicating that a significant portion must be absorbed as peptides. frontiersin.org Furthermore, nutritional studies in aquaculture have shown that fish fed diets supplemented with the dipeptide Lys-Leu exhibit significantly higher growth rates and protein efficiency compared to those fed an equivalent amount of free lysine (B10760008) and leucine, providing a physiological demonstration of the benefits of dipeptide absorption.
| Feature | Dipeptide Transport (e.g., via H-Leu-Ser-OH) | Free Amino Acid Transport (Leucine + Serine) |
| Primary Transporter | PEPT1 (Intestine) | Multiple specific amino acid transporters (e.g., LAT, B⁰AT) |
| Absorption Rate | Generally faster and more efficient | Slower, subject to saturation |
| Competition | No competition with free amino acids | High potential for competition among amino acids for shared transporters |
| Energy Source | Proton-motive force (H+ gradient) | Primarily Na+ gradient or facilitated diffusion |
| Nutritional Outcome | Can lead to improved growth and protein utilization efficiency | Less efficient, especially from complex mixtures frontiersin.org |
In Vitro and in Vivo Metabolic Studies of H Leu Ser Oh
H-Leu-Ser-OH as a Metabolite in Biological Systems
As a product of protein breakdown, H-Leu-Ser-OH represents a transient intermediate in the perpetual cycle of protein synthesis and degradation that is fundamental to cellular function.
The primary origin of H-Leu-Ser-OH is the catabolism of dietary and endogenous proteins. wikipedia.orgnih.gov This multi-stage process begins in the stomach, where the enzyme pepsin hydrolyzes large protein molecules into smaller polypeptides. wikipedia.orgnih.gov As these polypeptides transit to the small intestine, they are further cleaved by a suite of pancreatic proteases, including trypsin and chymotrypsin (B1334515). wikipedia.orgnih.gov
Trypsin typically cleaves peptide bonds following lysine (B10760008) or arginine residues, while chymotrypsin acts on bonds following large hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. nih.gov The action of these endopeptidases results in a mixture of smaller oligopeptides. These are then acted upon by exopeptidases, which cleave amino acids from the ends of the peptide chains, and dipeptidyl peptidases, which release dipeptides. H-Leu-Ser-OH is formed when a protein sequence containing a Leucine-Serine linkage is processed by these enzymes.
Table 1: Key Enzymes in Protein and Peptide Catabolism
| Enzyme Class | Specific Enzyme(s) | Site of Action | Action | Result |
|---|---|---|---|---|
| Endopeptidases | Pepsin, Trypsin, Chymotrypsin | Stomach, Small Intestine | Hydrolyze internal peptide bonds of proteins. wikipedia.orgnih.gov | Production of smaller polypeptides. wikipedia.org |
| Exopeptidases | Aminopeptidases, Carboxypeptidases | Small Intestine | Remove single amino acids from the N- or C-terminus of peptides. nih.govnih.gov | Release of free amino acids and shorter peptides. |
| Dipeptidases | Various | Intestinal Brush Border, Cytosol | Hydrolyze dipeptides into their constituent amino acids. nih.gov | Release of free L-Leucine and L-Serine from H-Leu-Ser-OH. |
This table summarizes the major enzyme classes involved in the breakdown of proteins into smaller peptides and amino acids.
Once formed, H-Leu-Ser-OH is typically absorbed by intestinal epithelial cells via peptide transporters or further hydrolyzed at the brush border. The ultimate metabolic fate of H-Leu-Ser-OH is its cleavage into the constituent amino acids, L-leucine and L-serine. nih.gov These free amino acids are then absorbed into the bloodstream and join the body's systemic amino acid pool. wikipedia.org
From this pool, they can be utilized for various purposes:
Recycled for the synthesis of new proteins. wikipedia.org
Converted into other amino acids or nitrogen-containing compounds. wikipedia.org
Catabolized for energy. nih.gov
The carbon skeletons of leucine (B10760876) and serine can enter central metabolic pathways like the citric acid (TCA) cycle or glycolysis. wikipedia.orgnih.gov The amino group, if not reused, is removed through processes like deamination or transamination. wikipedia.org This excess nitrogen is primarily converted into urea (B33335) in the liver and subsequently excreted by the kidneys in urine. wikipedia.orgnih.gov
Origin and Pathways of Formation from Protein Catabolism
Contribution of H-Leu-Ser-OH to Broader Amino Acid Metabolic Networks
The breakdown of H-Leu-Ser-OH directly contributes its constituent amino acids to the body's metabolic pool, where they participate in a wide array of interconnected pathways. frontiersin.org The metabolic networks of L-leucine and L-serine are extensive and critical for cellular function.
L-leucine is an essential branched-chain amino acid (BCAA) that cannot be synthesized by the human body. frontiersin.orgmdpi.com Its catabolism is a significant source of energy. The pathway begins with transamination to its corresponding α-keto acid, followed by oxidative decarboxylation. nih.gov Ultimately, the carbon skeleton of leucine is broken down into acetyl-CoA and acetoacetate, making it a purely ketogenic amino acid. mdpi.comnih.gov Acetyl-CoA can then enter the TCA cycle for ATP production or be used for the synthesis of fatty acids and ketone bodies. wikipedia.org
L-serine is a non-essential amino acid that can be synthesized from the glycolytic intermediate 3-phosphoglycerate. nih.gov It is a crucial precursor for the synthesis of numerous essential molecules, including other amino acids like glycine (B1666218) and cysteine, as well as purines, pyrimidines, and sphingolipids. libretexts.org
The release of leucine and serine from H-Leu-Ser-OH thus directly fuels these vital metabolic networks, contributing to energy production, protein synthesis, and the biosynthesis of a wide range of critical biomolecules. frontiersin.orgpnas.org
Table 3: Metabolic Contribution of H-Leu-Ser-OH Constituent Amino Acids
| Amino Acid | Classification | Key Metabolic Roles | Catabolic End Products |
|---|---|---|---|
| L-Leucine | Essential, Branched-Chain, Ketogenic | Protein synthesis, Energy production, Precursor for ketone bodies and sterols. frontiersin.orgnih.gov | Acetyl-CoA, Acetoacetate. nih.gov |
| L-Serine | Non-Essential, Glucogenic | Protein synthesis, Precursor for glycine, cysteine, purines, pyrimidines, and sphingolipids. libretexts.org | Pyruvate (B1213749) (can be converted to glucose). nih.gov |
This table summarizes the classification and primary metabolic functions of the amino acids released from the hydrolysis of H-Leu-Ser-OH.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| H-Leu-Ser-OH (Leucyl-serine) |
| L-Leucine |
| L-Serine |
| Acetyl-CoA |
| Acetoacetate |
| Glycine |
| Cysteine |
| Pyruvate |
| 3-phosphoglycerate |
Linkages to L-Serine and L-Leucine Metabolism
Once hydrolyzed, the L-leucine and L-serine components of H-Leu-Ser-OH enter their respective, well-documented metabolic pathways.
L-Leucine Metabolism: L-leucine is a branched-chain amino acid (BCAA) primarily metabolized in muscle, adipose tissue, and the liver. wikipedia.org The initial and rate-limiting step is transamination by a branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (α-KIC). wikipedia.orgnih.gov From there, the vast majority of α-KIC is oxidized by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex, eventually producing acetyl-CoA, which can enter the citric acid cycle for energy production. wikipedia.orgnih.gov A minor but significant portion, about 5%, of L-leucine is metabolized into β-hydroxy β-methylbutyrate (HMB). wikipedia.org
| Metabolite | Key Enzyme | Product(s) | Metabolic Significance |
|---|---|---|---|
| L-Leucine | Branched-chain aminotransferase (BCAT) | α-Ketoisocaproate (α-KIC) | Initial transamination step. wikipedia.orgnih.gov |
| α-Ketoisocaproate (α-KIC) | Branched-chain α-ketoacid dehydrogenase (BCKDH) | Isovaleryl-CoA | Major oxidative pathway leading to energy production. wikipedia.org |
| Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase | Acetyl-CoA | Enters the citric acid cycle. wikipedia.org |
| α-Ketoisocaproate (α-KIC) | α-KIC dioxygenase | β-hydroxy β-methylbutyrate (HMB) | Alternative pathway, produces a bioactive metabolite. wikipedia.orgnih.gov |
L-Serine Metabolism: L-serine is a non-essential amino acid with diverse metabolic roles. nih.gov It can be catabolized to pyruvate by the enzyme L-serine deaminase, providing a direct link to central carbon metabolism and the citric acid cycle. oup.combiorxiv.org L-serine is also a precursor for the synthesis of other amino acids, such as glycine and cysteine, and is involved in the formation of phospholipids. nih.govoup.com The conversion of serine to glycine is a pivotal reaction in cellular metabolism. researchgate.net
| Pathway | Key Enzyme | Product(s) | Metabolic Significance |
|---|---|---|---|
| Catabolism to Pyruvate | L-Serine Deaminase | Pyruvate, Ammonia | Anaplerotic, feeds into the citric acid cycle. oup.combiorxiv.org |
| Conversion to Glycine | Serine Hydroxymethyltransferase (SHMT) | Glycine, 5,10-methylenetetrahydrofolate | Links to one-carbon metabolism and nucleotide synthesis. researchgate.netnih.gov |
| Cysteine Synthesis | Cystathionine β-synthase | Cystathionine (intermediate) | Part of the transsulfuration pathway. nih.gov |
| Phospholipid Synthesis | Multiple enzymes | Phosphatidylserine | Essential for membrane structure and function. oup.com |
Role in One-Carbon Metabolism and Folate/Methionine Cycles
The serine component of H-Leu-Ser-OH is a principal contributor to one-carbon metabolism. nih.govrupress.org This metabolic network is crucial for the synthesis of nucleotides (purines and thymidine) and for methylation reactions essential to epigenetic regulation. nih.gov
The core of this network consists of two interconnected cycles: the folate cycle and the methionine cycle. rupress.orgmdpi.com
Folate Cycle: L-serine, released from H-Leu-Ser-OH, serves as the primary donor of one-carbon units. nih.govrupress.org The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the transfer of a hydroxymethyl group from serine to the cofactor tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). researchgate.netnih.gov This one-carbon unit can then be oxidized or reduced to other folate derivatives for various biosynthetic processes. biorxiv.org
Methionine Cycle: The folate and methionine cycles are linked by the enzyme methionine synthase. nih.gov This enzyme uses a methyl group from 5-methyltetrahydrofolate (a derivative from the folate cycle) to remethylate homocysteine back to methionine. nih.govfoodforthebrain.org Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins. frontiersin.orgnih.gov After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is hydrolyzed to homocysteine, thus completing the cycle. frontiersin.org Therefore, the serine from H-Leu-Ser-OH directly fuels the regeneration of methionine and the production of SAM, supporting cellular methylation. nih.gov
| Cycle | Key Molecule/Enzyme | Role | Link to Serine |
|---|---|---|---|
| Folate Cycle | Serine Hydroxymethyltransferase (SHMT) | Transfers a one-carbon unit from serine to THF. researchgate.net | Directly utilizes serine as a substrate. |
| Folate Cycle | Tetrahydrofolate (THF) | Acceptor of the one-carbon unit from serine. nih.gov | Becomes 5,10-CH2-THF. |
| Folate Cycle | 5,10-Methylene-THF Reductase (MTHFR) | Reduces 5,10-CH2-THF to 5-methyl-THF. nih.gov | Processes the serine-derived one-carbon unit for the methionine cycle. |
| Methionine Cycle | Methionine Synthase | Regenerates methionine from homocysteine using a methyl group from 5-methyl-THF. nih.gov | Utilizes the one-carbon unit that originated from serine. |
| Methionine Cycle | S-adenosylmethionine (SAM) | The universal methyl group donor for cellular methylation. frontiersin.org | Its synthesis is dependent on the methionine regenerated via the serine-fueled folate cycle. |
Cellular and Organismal Responses to H-Leu-Ser-OH Introduction
The introduction of H-Leu-Ser-OH would lead to an increased intracellular availability of L-leucine and L-serine, eliciting cellular and organismal responses characteristic of these individual amino acids.
Responses to L-Leucine: L-leucine is a potent signaling molecule, most notably as a primary activator of the mechanistic target of rapamycin (B549165) (mTOR) pathway. wikipedia.org The mTOR complex is a central regulator of cell growth, proliferation, and protein synthesis. wikipedia.org Activation of mTOR by leucine stimulates myofibrillar muscle protein synthesis. nih.gov Studies have shown that starvation for leucine can induce a state of cellular quiescence or reversible cell cycle exit, highlighting its importance in maintaining proliferative states. biorxiv.org
Responses to L-Serine: L-serine is critical for cellular proliferation due to its role in synthesizing purines and pyrimidines, the building blocks of DNA and RNA. nih.gov The serine synthesis pathway is often upregulated in cancer cells to support biomass accumulation. rupress.org Beyond its role in biosynthesis, serine metabolism is also linked to redox balance through the production of glutathione (B108866). nih.gov In Candida albicans, the relative incorporation of serine versus leucine at certain codons can significantly alter the expression of genes involved in various metabolic networks, affecting growth rate and responses to the host immune system. nih.gov
| Amino Acid | Primary Cellular Response | Key Pathway/Target | Organismal Implication |
|---|---|---|---|
| L-Leucine | Stimulation of protein synthesis, cell growth. nih.gov | mTOR pathway activation. wikipedia.org | Anabolic effects on muscle tissue. nih.gov |
| L-Serine | Support of nucleotide synthesis for proliferation. nih.gov | One-carbon metabolism, purine/pyrimidine synthesis. rupress.org | Crucial for growth and development; dysregulation linked to disease. nih.gov |
| L-Leucine | Regulation of cell cycle. biorxiv.org | Nutrient sensing pathways. biorxiv.org | Maintenance of cellular homeostasis. |
| L-Serine | Maintenance of redox balance. nih.gov | Glutathione synthesis via the transsulfuration pathway. nih.gov | Protection against oxidative stress. |
Biophysical and Structural Characterization of H Leu Ser Oh Aggregates
Formation of Self-Assembled H-Leu-Ser-OH Nanostructures
The self-assembly of peptides is a spontaneous process driven by a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces. mdpi.comnih.gov These interactions lead to the formation of ordered, hierarchical structures at the nano- and microscale as the molecules seek a stable, low-energy state. nih.gov In the case of dipeptides like H-Leu-Ser-OH, the interplay of these forces governs the formation of distinct nanostructures.
The process of self-assembly often begins with the formation of primary structures, which then grow into larger aggregates. upenn.edu Studies on similar short peptides have shown that this can be a nucleated reaction, characterized by a lag phase followed by a rapid growth phase where fibril mass increases significantly. upenn.edu The specific morphology of the resulting nanostructures can be influenced by factors such as the amino acid sequence, concentration, and the surrounding environment. researchgate.net For instance, the dipeptide L-leucyl-L-leucine has been observed to form nanofibers or web-like structures, and its crystal packing can change in response to different solvents. rsc.org While direct studies on the specific nanostructures of H-Leu-Ser-OH are not extensively detailed in the provided results, the principles of peptide self-assembly suggest that it would form ordered aggregates driven by the chemical nature of its constituent leucine (B10760876) and serine residues. Leucine's hydrophobic side chain and serine's polar hydroxyl group would contribute to the amphipathic character that often drives such self-assembly processes. mdpi.comcam.ac.uk The crystal structure of the related dipeptide L-leucyl-L-serine has been shown to form microporous crystals with channels capable of hosting solvent molecules. rsc.org
| Parameter | Description | Reference |
| Driving Forces | Hydrogen bonding, hydrophobic interactions, electrostatic interactions, van der Waals forces. | mdpi.comnih.gov |
| Process | Spontaneous formation of ordered hierarchical structures to achieve a low-energy state. | nih.gov |
| Mechanism | Often a nucleated reaction with a lag phase followed by a growth phase. | upenn.edu |
| Influencing Factors | Amino acid sequence, concentration, solvent, and other environmental conditions. | researchgate.netrsc.org |
Advanced Spectroscopic Analysis of H-Leu-Ser-OH Agglomerates
A variety of spectroscopic techniques are employed to characterize the structure and formation of peptide aggregates. researchgate.net Methods like Fourier-transform infrared (FTIR) spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy provide insights into the molecular-level structure and dynamics of these assemblies. researchgate.netnih.gov
¹²⁹Xe NMR spectroscopy has emerged as a powerful and sensitive tool for probing the structure of biomolecular aggregates and their environments. nih.govpnas.org Xenon, being an inert gas, can explore cavities and channels within molecular structures without forming covalent bonds. pnas.orgmdpi.com The chemical shift of the ¹²⁹Xe nucleus is highly sensitive to its local environment, providing detailed information about the size, shape, and nature of the cavities it occupies. mdpi.com
Hyperpolarized (hp) ¹²⁹Xe, in which the nuclear spin polarization is artificially enhanced, significantly increases the NMR signal, allowing for the detection of low concentrations of analytes. nih.gov This technique is particularly useful for studying protein cavities and the nanochannels within peptide crystals. pnas.org The anisotropic lineshape of the ¹²⁹Xe NMR spectrum can reveal details about the geometry of the confining space. pnas.org
For a dipeptide crystal like H-Leu-Ser-OH that may form porous structures, ¹²⁹Xe NMR could be used to characterize the dimensions and properties of the internal channels. rsc.org By measuring the chemical shift and relaxation times of xenon gas adsorbed within the peptide aggregate, researchers can gain insights into the material's porosity and the dynamics of guest-host interactions. pnas.org Although direct ¹²⁹Xe NMR studies on H-Leu-Ser-OH were not found, the methodology has been successfully applied to other dipeptide crystals, demonstrating its potential for elucidating the structural details of such self-assembled systems. pnas.org
| Technique | Information Provided | Relevance to H-Leu-Ser-OH |
| ¹²⁹Xe NMR Spectroscopy | Probes cavities and channels in molecular structures. | Could characterize the porosity and internal channel structure of H-Leu-Ser-OH aggregates. rsc.org |
| Hyperpolarized ¹²⁹Xe NMR | Enhanced signal for detecting low concentrations. | Enables sensitive analysis of the aggregate structure. nih.gov |
| ¹²⁹Xe Chemical Shift | Highly sensitive to the local environment (size, shape, nature of cavities). | Provides detailed information on the internal architecture of the nanostructures. mdpi.com |
| Anisotropic Lineshape | Reveals the geometry of the confining space. | Elucidates the shape and symmetry of the nanochannels. pnas.org |
Implications of H-Leu-Ser-OH Aggregation for Biological Applications
The self-assembly of peptides into well-defined nanostructures is a cornerstone of their application in various biomedical fields, including drug delivery, tissue engineering, and biosensing. mdpi.com The aggregation of H-Leu-Ser-OH, leading to the formation of specific nanostructures, could have several important biological implications.
Peptide-based hydrogels, formed through self-assembly, are particularly promising for biomedical applications due to their biocompatibility, biodegradability, and high water content. mdpi.com The aggregation of dipeptides can lead to the formation of fibrillar networks that entrap water, forming a gel. This process is influenced by the amino acid composition; for example, the presence of hydrophobic residues like leucine can promote gelation. mdpi.com Such hydrogels can be designed to encapsulate and release therapeutic agents in a controlled manner. nih.gov
Furthermore, the aggregation state of peptides can influence their biological activity and potential toxicity. While ordered aggregation into fibrils is often associated with functional biomaterials, it can also be linked to undesirable effects in some contexts. researchgate.net Therefore, understanding and controlling the aggregation of H-Leu-Ser-OH is crucial for its potential use in biological systems. For instance, controlling the aggregation could be a strategy to modulate its interaction with biological membranes or its susceptibility to enzymatic degradation. The specific surface chemistry and morphology of the aggregates would dictate their interactions with cells and other biological components.
H Leu Ser Oh in Cell Signaling and Molecular Regulation
Exploration of H-Leu-Ser-OH as a Signaling Molecule
While direct evidence characterizing H-Leu-Ser-OH as a primary signaling molecule is limited, the broader class of dipeptides is gaining recognition for diverse biological effects. nih.gov Dipeptides, which are products of protein degradation, are not merely amino acid donors but can also be involved in processes such as inducing anti-oxidative mechanisms and interacting with key cellular enzymes. nih.gov The presence of H-Leu-Ser-OH in biological systems positions it as a potential, albeit currently uncharacterized, participant in cellular communication. Its constituent amino acids, leucine (B10760876) and serine, are themselves significant players in metabolic signaling. Leucine is a well-known activator of the mTORC1 pathway, which governs cell growth and proliferation, while serine is central to the synthesis of other amino acids, nucleotides, and sphingolipids. The dipeptide itself could potentially interact with cellular receptors or transporters, such as the peptide transporter hPEPT1, which is known to translocate similar dipeptides. medchemexpress.com This interaction could represent a mechanism for influencing intracellular signaling cascades, although specific pathways directly triggered by H-Leu-Ser-OH remain to be elucidated.
Potential Modulatory Effects of H-Leu-Ser-OH on Protein Phosphorylation Events
Protein phosphorylation is a fundamental post-translational modification where a phosphate (B84403) group is added to an amino acid residue, most commonly serine, threonine, or tyrosine, thereby altering the protein's function. wikipedia.org This process is critical for regulating a vast array of signaling pathways. wikipedia.orgrsc.org
Research has identified peptide sequences containing the Leu-Ser motif as substrates for protein kinases. A notable study on chromosomal high mobility group (HMG) proteins revealed that a minor phosphorylation site on both HMG 14 and HMG 17 proteins was identified as the peptide fragment H-Leu-Ser(P)-Ala-Lys. nih.gov This phosphorylation was carried out by cGMP-dependent protein kinase. nih.gov
This finding directly implicates the leucine-serine sequence as a recognition motif for a protein kinase. It raises the possibility that the free dipeptide H-Leu-Ser-OH could act as a modulator of such phosphorylation events. For instance, it might function as a competitive inhibitor by occupying the active site of a kinase that recognizes a Leu-Ser motif within a larger protein substrate, thereby preventing the phosphorylation of that protein. Conversely, it could potentially serve as a substrate itself, although its efficiency compared to a full-length protein substrate is unknown.
Influence of H-Leu-Ser-OH on Gene Expression and Transcriptional Regulation
The availability of amino acids is a critical factor that influences gene expression and transcriptional regulation. wikipedia.org Cells have evolved intricate sensing mechanisms to adapt their transcriptional programs in response to amino acid starvation or abundance. nih.gov Given that H-Leu-Ser-OH is a source of both leucine and serine, its presence or absence could influence these regulatory networks.
A well-documented example is the General Amino Acid Control (GAAC) pathway in yeast, which is activated by amino acid starvation. nih.gov A key master regulator in this pathway is the transcription factor Gcn4p. Under conditions of amino acid limitation, the translation of GCN4 mRNA is upregulated, leading to the increased expression of numerous genes involved in amino acid biosynthesis. nih.gov Specifically, the transcription factor Leu3p, which activates genes for leucine and valine biosynthesis (like LEU4, ILV2, and ILV5), is itself induced by Gcn4p. nih.gov Therefore, an influx of leucine and serine from the breakdown of H-Leu-Ser-OH could potentially signal amino acid sufficiency and lead to the downregulation of the Gcn4p pathway and its target genes.
Further evidence linking these amino acids to gene expression comes from studies in plants. In longan fruit, L-leucine and L-serine were identified as predominant free amino acids, and their concentrations were found to correlate with the expression levels of genes encoding branched-chain amino acid (BCAA) transferases (BCATs), which are involved in the synthesis and degradation of BCAAs. semanticscholar.org This suggests a direct link between the levels of these amino acids and the transcriptional regulation of their metabolic pathways.
Pharmacological Relevance and Mechanistic Research of H Leu Ser Oh and Analogs
Investigation of H-Leu-Ser-OH in Neurobiological Contexts
The neurobiological activity of H-Leu-Ser-OH is primarily inferred from the well-documented roles of its constituent amino acid, L-serine, a critical molecule in the central nervous system (CNS). frontiersin.orgnih.gov
L-serine is recognized as an essential neurotrophic factor and a precursor to neurotransmitters, with its metabolic products being crucial for neuronal development and function. frontiersin.orgnih.gov Research indicates that L-serine exerts neuroprotective effects through multiple mechanisms. It can alleviate neurotoxicity by activating the glycine (B1666218) receptor, an important ion channel receptor in the CNS. frontiersin.org This activation leads to a chloride ion-mediated response that can prevent the excitotoxicity of neurons following injury. frontiersin.org
Furthermore, L-serine has been shown to regulate the release of various cytokines in the brain under neuropathological conditions, which helps to inhibit inflammation, improve cerebral blood flow, and promote cognitive function recovery. frontiersin.orgnih.gov In studies on traumatic brain injury, L-serine treatment has been associated with reduced inflammatory responses, leading to neuroprotection. alzdiscovery.org Given that H-Leu-Ser-OH serves as a biological source of L-serine, it is plausible that it could contribute to these neuroprotective pathways upon its metabolic breakdown.
Amino acids and their derivatives are fundamental to synaptic transmission, acting as both neurotransmitters and neuromodulators. clinicsearchonline.org L-serine plays a pivotal role as a precursor for the synthesis of other key neuroactive amino acids, including glycine and D-serine. nih.govslideshare.net Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, while D-serine is a potent co-agonist at the glycine site of NMDA receptors, modulating glutamatergic neurotransmission. clinicsearchonline.orgnih.gov
The biosynthesis of many neurotransmitters involves simple precursors like amino acids. mdpi.com For instance, L-serine is converted to D-serine by the enzyme serine racemase. nih.gov Deficiencies in L-serine and its downstream products have been associated with severe neurological deficits. nih.gov The metabolism of H-Leu-Ser-OH would release L-serine, thereby influencing the available pool for the synthesis of these crucial neurotransmitters and potentially modulating the balance of excitatory and inhibitory signals within the CNS.
Neuroprotective Mechanisms Potentially Mediated by H-Leu-Ser-OH
H-Leu-Ser-OH in Immunological and Inflammatory Pathways
Research into peptides containing leucine (B10760876) and serine residues has uncovered significant anti-inflammatory and immunomodulatory activities. The presence of hydrophobic amino acids like leucine is often associated with the anti-inflammatory properties of peptides. mdpi.comnih.gov
Several peptides analogous to H-Leu-Ser-OH have demonstrated notable anti-inflammatory effects. The soybean-derived tripeptide Leu-Ser-Trp (LSW) was shown to protect human vascular endothelial cells from TNFα-induced inflammation by downregulating the expression of VCAM-1 and COX2. mdpi.com Another related peptide, the tetrapeptide H-Leu-Ser-Lys-Leu-OH (LSKL), blocks the activation of TGF-β1, a key mediator in fibrosis, thereby preventing hepatic damage and fibrosis in animal models. medchemexpress.comglpbio.com
The mechanisms often involve the modulation of key inflammatory signaling pathways. For example, some peptides can inhibit the NF-κB pathway, which controls the transcription of pro-inflammatory cytokines. bachem.comacs.org Studies have identified leucine and serine as dominant residues in anti-inflammatory epitopes, suggesting their importance in the peptide's functional structure. nih.gov
| Peptide/Analog | Sequence | Observed Anti-Inflammatory Effect | Mechanism of Action |
|---|---|---|---|
| Leu-Ser-Trp (LSW) | L-S-W | Protected vascular endothelial cells from TNFα-induced oxidative stress and inflammation. mdpi.com | Downregulated TNFα receptors (TNFR1/TNFR2) and inflammatory proteins (VCAM-1, COX2). mdpi.com |
| H-Leu-Ser-Lys-Leu-OH (LSKL) | L-S-K-L | Prevents hepatic fibrosis and damage in vivo. medchemexpress.comglpbio.com | Blocks the activation of transforming growth factor-beta1 (TGF-β1). medchemexpress.com |
| LL-37 (human) | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | Modulates pathways in autoimmune and inflammatory diseases like lupus and rheumatoid arthritis. iscabiochemicals.comlifescienceproduction.co.uk | Neutralizes endotoxins and modulates cytokine production. iscabiochemicals.comprospecbio.com |
| Antiflammin P1 | M-Q-M-K-K-V-L-D-S | Initial reports suggested anti-inflammatory activity, though subsequent studies under different conditions did not confirm this. nih.gov | Initially proposed to inhibit phospholipase A2 (PLA2). nih.gov |
Beyond general anti-inflammatory effects, peptides containing leucine and serine can play specific immunomodulatory roles by influencing the activation and function of immune cells. The human cathelicidin (B612621) peptide LL-37, which terminates with a serine residue, exhibits broad immunomodulatory properties, including the promotion of wound closure, chemotaxis, and angiogenesis. iscabiochemicals.comlifescienceproduction.co.uk It influences a variety of immune cells, such as neutrophils, macrophages, and dendritic cells, and can modulate their differentiation and cytokine production. prospecbio.com
Similarly, proteins and peptides from Perilla seed meal, which are rich in amino acids including leucine, serine, and arginine, have been shown to have immunomodulatory effects. mdpi.com They may participate in immunoglobulin synthesis and enhance the production of key cytokines like IL-2 and IFN-γ, helping to restore immune function after challenges like cyclophosphamide-induced toxicity. mdpi.com L-serine itself can regulate cellular processes like the proliferation of effector T (Teff) cells. nih.gov These findings suggest that peptides like H-Leu-Ser-OH, upon cleavage, could release amino acids that participate in the complex regulation of immune cell activation and response.
| Peptide/Analog | Target Cells/System | Key Immunomodulatory Finding |
|---|---|---|
| LL-37 (human) | Neutrophils, macrophages, dendritic cells, lymphocytes. prospecbio.com | Promotes differentiation and maturation of immune cells, modulates cytokine production, and stimulates chemotaxis. prospecbio.com |
| Perilla Seed Peptides | Immune system (general). | Rich in Leu and Ser; reported to enhance the production of IL-2, IFN-γ, and IgG. mdpi.com |
| L-Serine (Constituent) | Effector T (Teff) cells. | Provides glycine and one-carbon units to promote Teff cell proliferation. nih.gov |
| β-Lactoglobulin Hydrolysates | Macrophages. | Suppressed the synthesis of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophage cells. mdpi.com |
Anti-Inflammatory Effects of H-Leu-Ser-OH and Related Peptides
H-Leu-Ser-OH in Oncological Research
The roles of leucine and serine metabolism in cancer are complex and context-dependent. Altered serine and glycine metabolism is considered a hallmark of cancer, supporting the high biosynthetic demands of tumor cells for proliferation and survival. mdpi.comrupress.org
A significant finding directly involving a related dipeptide comes from the development of a novel prodrug of paclitaxel (B517696) for prostate cancer. nih.gov In this strategy, a water-soluble albumin-binding prodrug was designed to be specifically activated by prostate-specific antigen (PSA). Incubation with PSA led to the rapid cleavage of the prodrug, releasing the paclitaxel-dipeptide H-Ser-Leu-PABC-paclitaxel. This dipeptide was then further degraded within prostate tumor tissue homogenates to liberate the active anti-cancer agent, paclitaxel, demonstrating a targeted delivery mechanism. nih.gov
More broadly, both leucine and serine are deeply implicated in cancer biology. Leucine can have both pro-tumorigenic and anti-cancer effects, partly through its role in activating the mTOR signaling pathway, which is crucial for cell growth and proliferation. mdpi.com Serine metabolism is also a key vulnerability in many cancers. frontiersin.org The de novo synthesis of serine and glycine is often upregulated in tumors to support nucleotide synthesis, lipid metabolism, and the maintenance of redox homeostasis. mdpi.comrupress.org For example, certain leukemias and breast cancers show a dependency on the serine biosynthetic pathway, making its enzymes potential therapeutic targets. rupress.orgfrontiersin.org The peptide LL-37, an analog ending in serine, also has a documented role in human cancer, where it can induce tumorigenic effects in several cancer types, including ovarian, lung, and breast cancer. iscabiochemicals.comlifescienceproduction.co.uk Therefore, H-Leu-Ser-OH and its metabolic products are situated at the crossroads of cellular pathways that are fundamentally important to oncological processes.
Impact on Cancer Cell Proliferation and Metabolism
Cancer cells exhibit reprogrammed metabolism to sustain their rapid growth and proliferation. oup.comnih.gov This includes an increased demand for specific amino acids like serine and leucine. mdpi.commdpi.com Serine is not only a building block for proteins but also a central node in biosynthesis, contributing to the production of nucleotides, lipids, and other amino acids. d-nb.info It fuels the one-carbon metabolism pathway, which is crucial for creating the building blocks of DNA and for maintaining cellular redox balance. oncotarget.comspandidos-publications.com Several cancers show an upregulation of the serine synthesis pathway, particularly the enzyme Phosphoglycerate Dehydrogenase (PHGDH), which is associated with poor prognosis in breast cancer and melanoma. nih.govmdpi.comnih.gov
Leucine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. mdpi.com By signaling nutrient availability, leucine promotes protein synthesis and other anabolic processes that are essential for tumor growth. mdpi.com Given that H-Leu-Ser-OH is composed of these two crucial amino acids, its potential impact on cancer cell proliferation is significant. Upon hydrolysis by peptidases, it can serve as a direct source of leucine and serine, potentially fueling the metabolic and signaling pathways that drive cancer progression.
Table 1: Roles of Leucine and Serine in Cancer Metabolism
| Amino Acid | Role in Cancer Cell Metabolism | Key Pathways Involved | References |
|---|---|---|---|
| Serine | Precursor for protein, nucleotide, and lipid synthesis; supports antioxidant defense. | One-Carbon Metabolism, Glycolysis, Glutathione (B108866) Synthesis | mdpi.comd-nb.infooncotarget.comnih.gov |
| Leucine | Activator of cell growth and proliferation signaling. | mTORC1 Pathway | mdpi.com |
Targeting Serine Metabolism Pathways via H-Leu-Ser-OH
The dependence of many cancer cells on serine metabolism presents a therapeutic vulnerability. d-nb.infonih.gov Strategies to target this pathway include dietary restriction of serine and glycine or the development of small molecule inhibitors against enzymes in the serine synthesis pathway, such as PHGDH. mdpi.comnih.gov In this context, H-Leu-Ser-OH and its analogs could be explored as research tools or therapeutic agents.
While providing H-Leu-Ser-OH could potentially support the growth of some tumors, analogs of this dipeptide could be designed to act as competitive inhibitors. For example, a modified version of H-Leu-Ser-OH might bind to amino acid transporters that import serine, such as ASCT1 (SLC1A4) or ASCT2 (SLC1A5), thereby blocking the uptake of extracellular serine and starving the cancer cells. mdpi.comnih.gov The expression of these transporters is often upregulated in cancers to meet the high demand for amino acids. oup.commdpi.com Therefore, dipeptides that interact with these transporters could be a strategic approach to disrupt cancer metabolism. Research into dipeptides containing serine, such as H-Phe-Ser-OH, has evaluated their interaction with peptide transporters like hPEPT1, suggesting a potential pathway for cellular uptake that could be exploited. medchemexpress.com
Antioxidant Properties and Redox Regulation by H-Leu-Ser-OH
Cellular metabolism, especially in highly proliferative cancer cells, generates a high level of reactive oxygen species (ROS). frontiersin.org To counteract this oxidative stress, cells rely on a robust antioxidant system, in which amino acids and peptides play a crucial role. frontiersin.orgnih.gov Glutathione, a major cellular antioxidant, is a tripeptide whose synthesis is dependent on the availability of precursor amino acids, which can be derived from serine metabolism. d-nb.info
Peptides can exert antioxidant effects through various mechanisms, including direct scavenging of free radicals and chelation of pro-oxidant metal ions. mdpi.com The antioxidant capacity of a peptide is influenced by its amino acid composition, sequence, and molecular weight. mdpi.comoup.com Amino acids such as Tryptophan, Tyrosine, Cysteine, and Histidine are known for their strong antioxidant properties due to their side chains' ability to donate electrons or protons to neutralize free radicals. mdpi.com While Leucine is a hydrophobic amino acid, its presence in a peptide sequence has been reported to contribute to antioxidant activity, potentially by increasing interaction with lipid-based radicals. mdpi.comcsic.es A study on peptides from squid gelatin identified a sequence rich in leucine that showed significant antioxidant effects. csic.es The serine residue, through its contribution to glutathione synthesis, can indirectly support the cellular redox defense system. d-nb.info Therefore, H-Leu-Ser-OH may contribute to redox regulation both directly, through the potential radical-scavenging properties of the dipeptide structure, and indirectly, by providing serine for glutathione synthesis.
Prodrug and Peptidomimetic Design Incorporating H-Leu-Ser-OH Moiety
Peptides often have therapeutic limitations, including poor stability against enzymatic degradation and low oral bioavailability. Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with improved pharmacological properties. upc.edubenthamscience.com The design of peptidomimetics based on H-Leu-Ser-OH would involve identifying its bioactive conformation—the specific three-dimensional shape it adopts when interacting with a biological target. upc.edu
Key design principles include:
Conformational Constraint: Introducing rigidity into the flexible peptide structure can lock it into its bioactive conformation, enhancing potency and selectivity. This can be achieved through cyclization or by incorporating conformationally constrained amino acids. upc.edu
Backbone Modification: The peptide bond (-CO-NH-) is susceptible to cleavage by proteases. Replacing it with more stable isosteres (e.g., -CH2-NH-, -CH=CH-) can significantly increase the half-life of the molecule. nih.gov
Scaffold-Based Design: The essential side chains of leucine and serine can be attached to a non-peptide scaffold that orients them correctly to mimic the parent peptide's interaction with its target. benthamscience.comresearchgate.net
Understanding the relationship between a peptide's structure and its biological activity is crucial for designing more potent and selective analogs. oup.comnih.gov For H-Leu-Ser-OH, structure-function relationship (SFR) studies would involve systematically modifying its structure and assessing the impact on a specific biological function.
Table 2: Common Modifications in SFR Studies and Their Rationale
| Modification | Rationale | Potential Effect | References |
|---|---|---|---|
| Alanine Scanning | Replace each residue (Leu, Ser) with Alanine. | Identifies which residues are critical for activity (the pharmacophore). | nih.gov |
| D-Amino Acid Substitution | Replace L-amino acids with their D-isomers. | Increases resistance to proteolysis; can reveal conformational requirements for activity. | nih.govnih.gov |
| N-methylation | Methylate the nitrogen of the peptide bond. | Restricts conformation; can improve membrane permeability and protease resistance. | nih.gov |
| Side Chain Modification | Alter the side chains of Leu or Ser. | Probes the importance of hydrophobicity, size, and hydrogen bonding for activity. | unipd.it |
These studies help to build a pharmacophore model, which defines the essential structural features required for bioactivity, guiding the design of second-generation peptidomimetics with enhanced properties. researchgate.net
Oral bioavailability of small peptides and polar molecules is often low due to poor permeability across the intestinal membrane and susceptibility to metabolism. urjc.esresearchgate.net A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. urjc.esannualreviews.org This approach can be used to overcome bioavailability barriers.
For H-Leu-Ser-OH, or for a drug using H-Leu-Ser-OH as a promoiety, several strategies could be employed:
Esterification: The free carboxyl group of the dipeptide can be esterified (e.g., to an ethyl ester). This masks the negative charge, increases lipophilicity, and facilitates passive diffusion across cell membranes. The ester is then hydrolyzed by esterase enzymes in the plasma or tissues to release the active dipeptide. urjc.es This strategy is famously used in the antiviral drug Oseltamivir. urjc.es
Targeting Transporters: The dipeptide could be linked to another molecule to facilitate uptake by specific nutrient transporters in the intestine. For instance, di- and tripeptides are absorbed by the oligopeptide transporter 1 (PEPT1). nih.gov By designing a prodrug that is recognized by PEPT1, active transport into the body can be achieved. The antiviral drug Valacyclovir is a valine ester prodrug of Acyclovir that successfully uses this strategy. nih.govresearchgate.net
Linker Chemistry: A drug can be attached to the serine hydroxyl group of H-Leu-Ser-OH via a linker that is designed to be cleaved enzymatically or chemically at the target site. nih.gov
These strategies aim to create a transiently modified molecule that can effectively cross biological barriers before releasing the active H-Leu-Ser-OH or its parent drug. annualreviews.org
Advanced Analytical Methodologies for H Leu Ser Oh Detection and Quantification
High-Performance Liquid Chromatography (HPLC) for H-Leu-Ser-OH Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of dipeptides like H-Leu-Ser-OH from complex mixtures such as biological fluids and protein hydrolysates. pressbooks.pubnih.gov The method's versatility stems from the variety of available stationary phases (columns) and mobile phase compositions, which allow for tailored separation strategies based on the analyte's physicochemical properties. pressbooks.pubshodex.com
For a polar dipeptide like H-Leu-Ser-OH, which contains both a hydrophobic leucine (B10760876) side chain and a polar serine side chain, reversed-phase HPLC (RP-HPLC) is a commonly applied method. mdpi.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The separation is driven by the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic molecules are retained longer on the column. The elution of H-Leu-Ser-OH can be controlled by adjusting the gradient of the organic solvent. rsc.org
Detection in HPLC analysis of H-Leu-Ser-OH can be achieved through several methods. Since the dipeptide lacks a strong chromophore, UV detection is typically performed at low wavelengths (around 200–220 nm) where the peptide bond absorbs light. shimadzu.com However, this approach can suffer from low sensitivity and interference from other absorbing compounds in the sample matrix. shimadzu.com To overcome this, pre-column or post-column derivatization with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC), can be used. nih.govshimadzu.com This process attaches a highly fluorescent molecule to the dipeptide, enabling highly sensitive and selective detection with a fluorescence detector (FLD). nih.govshimadzu.com
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Ion-Pair RP-HPLC | Method 3: HILIC |
| Column | C18 (e.g., Agilent Zorbax 300SB-C18) rsc.org | C18 (e.g., TSK-gel ODS-80Ts) mdpi.com | Polymer-based amino column (e.g., Asahipak NH2P-50 4E) shodex.com |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water rsc.org | 50 mM Potassium dihydrogen phosphate (B84403) (pH 3.4) with 6 mM 1-heptanesulfonic acid mdpi.com | 50 mM Sodium dihydrogen phosphate aq. shodex.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile rsc.org | Acetonitrile mdpi.com | Acetonitrile |
| Detection | UV at 214 nm rsc.org | UV at 210 nm mdpi.com | Fluorescence (with pre-column derivatization) shodex.com |
| Principle | Separation based on hydrophobicity. | Increases retention of polar analytes by forming a neutral ion pair. mdpi.com | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. researchgate.net |
This table presents typical starting conditions for the HPLC analysis of dipeptides. Actual parameters may require optimization for specific sample matrices and instrumentation.
Mass Spectrometry (MS) Techniques for H-Leu-Ser-OH Characterization
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of peptides like H-Leu-Ser-OH. It measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate molecular weight of the compound. lcms.cz When coupled with a separation technique like HPLC (LC-MS), it allows for the highly sensitive and selective quantification of the dipeptide in complex samples. nih.govresearchgate.net
Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, as it allows the intact, protonated molecule [M+H]⁺ to enter the mass spectrometer with minimal fragmentation. lcms.cz For H-Leu-Ser-OH, the expected monoisotopic mass of the neutral molecule is 218.1267 g/mol , which would be observed as an ion with an m/z of approximately 219.1340 in positive ion mode. nih.govwashington.edumatrixscience.com
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting product ions. researchgate.net Collision-induced dissociation (CID) of the protonated H-Leu-Ser-OH ion would produce a characteristic fragmentation pattern. The most common cleavages occur at the peptide bond, generating b- and y-type ions. The detection of a y-ion corresponding to the serine residue and a b-ion corresponding to the leucine residue would confirm the amino acid sequence. tandfonline.com This capability is crucial to distinguish H-Leu-Ser-OH from its isomer, H-Ser-Leu-OH, which has the same molecular weight but a different sequence and fragmentation pattern. nih.gov
| Property | Value | Source |
| Chemical Formula | C₉H₁₈N₂O₄ | nih.gov |
| Monoisotopic Mass | 218.1267 Da | washington.edu, matrixscience.com |
| Average Mass | 218.2479 Da | washington.edu, matrixscience.com |
| [M+H]⁺ (Monoisotopic) | 219.1340 m/z | Calculated |
| [M+Na]⁺ (Monoisotopic) | 241.1159 m/z | Calculated |
| Key MS/MS Fragments | Expected b- and y-ions confirming the Leu-Ser sequence. | tandfonline.com |
Mass values are calculated based on the elemental composition and standard atomic weights. The values for the isomer H-Ser-Leu-OH are identical, necessitating MS/MS for differentiation. nih.gov
Nuclear Magnetic Resonance (NMR) for H-Leu-Ser-OH Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of molecules in solution. scirp.org While MS can confirm mass and sequence, NMR provides detailed information about the covalent structure and three-dimensional conformation of H-Leu-Ser-OH by probing the magnetic properties of atomic nuclei like ¹H and ¹³C. researchgate.net
A one-dimensional (1D) ¹H NMR spectrum of H-Leu-Ser-OH would display distinct signals for each unique proton in the molecule. hmdb.ca For instance, the α-protons of leucine and serine would appear as characteristic multiplets, with their chemical shifts and coupling constants providing information about their local electronic environment and neighboring protons. The side-chain protons of leucine (the isobutyl group) and serine (the hydroxymethyl group) would also have unique resonances. utexas.edu
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish proton-proton connectivities within the molecule. utexas.edu A COSY spectrum would show cross-peaks between protons that are coupled through three bonds (e.g., between the α-H and β-H of a residue), allowing for the assignment of the individual spin systems of leucine and serine. A TOCSY experiment can extend this correlation along the entire side chain. utexas.edu NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is crucial for determining the dipeptide's preferred conformation in solution.
¹³C NMR provides information on the carbon skeleton of H-Leu-Ser-OH. Each carbon atom gives a distinct signal, with the carbonyl carbons of the peptide bond and the carboxylic acid appearing at the downfield end of the spectrum (typically 170-180 ppm).
| Nucleus | Residue | Group | Expected Chemical Shift Range (ppm) | Multiplicity (¹H NMR) |
| ¹H | Leucine | α-H | ~4.1 - 4.4 | Doublet of doublets |
| β-H₂ | ~1.5 - 1.8 | Multiplet | ||
| γ-H | ~1.4 - 1.7 | Multiplet | ||
| δ-CH₃ (x2) | ~0.8 - 1.0 | Doublet | ||
| Serine | α-H | ~4.3 - 4.6 | Multiplet | |
| β-H₂ | ~3.7 - 4.0 | Multiplet | ||
| ¹³C | Leucine | C=O | ~172 - 176 | - |
| Cα | ~51 - 54 | - | ||
| Cβ | ~39 - 42 | - | ||
| Cγ | ~24 - 26 | - | ||
| Cδ (x2) | ~21 - 24 | - | ||
| Serine | Cα | ~55 - 58 | - | |
| Cβ | ~60 - 63 | - |
Expected chemical shifts are approximate and can vary based on solvent, pH, and temperature. Data is generalized from typical amino acid and peptide NMR studies. researchgate.netutexas.edu
In Vitro and In Vivo Detection Methods for H-Leu-Ser-OH and its Metabolites
Detecting and quantifying H-Leu-Ser-OH and its constituent amino acids, leucine and serine, in biological settings requires methods that can handle complex matrices and measure dynamic changes.
In vitro methods are crucial for studying the transport, stability, and metabolism of dipeptides under controlled conditions. Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells, are a widely used model for the intestinal epithelium. rsc.org To study the transport of H-Leu-Ser-OH, the dipeptide can be added to the apical side of the cell monolayer, and its appearance on the basolateral side can be monitored over time by collecting samples and analyzing them via HPLC or LC-MS. rsc.org This setup can also be used to identify metabolites, as the cells possess peptidases that can hydrolyze the dipeptide into free leucine and serine. rsc.org Another in vitro approach involves incubating the dipeptide in plasma or tissue homogenates to determine its stability and rate of degradation by endogenous enzymes. nih.gov
For in vivo and ex vivo studies, the primary challenge is the extraction of the dipeptide and its metabolites from complex biological samples like blood, urine, or tissue. nih.gov A typical workflow involves deproteinization of the sample, often with trichloroacetic acid or acetonitrile, followed by centrifugation to remove precipitated proteins. mdpi.com The resulting supernatant can then be analyzed, often using LC-MS/MS for its superior sensitivity and specificity, which is necessary to detect the low concentrations often found in vivo. mdpi.comnih.gov For example, metabolomic studies using isotope tracing in ex vivo cultured human liver tissue have successfully quantified changes in amino acid pools, including leucine and serine, providing insight into their metabolic flux. diva-portal.org Similarly, targeted LC-MS/MS methods have been developed to quantify dipeptides in various biological fluids and food matrices. mdpi.commdpi.com These approaches could be adapted for the specific detection of H-Leu-Ser-OH in animal models or human studies to investigate its physiological roles. nih.govnih.gov
Future Directions and Emerging Research Avenues for H Leu Ser Oh
Systems Biology Approaches to H-Leu-Ser-OH Research
Systems biology, which integrates various "-omics" data to understand complex biological systems, offers a powerful lens through which to study H-Leu-Ser-OH. Metabolomics, a key component of systems biology, has been instrumental in identifying and quantifying H-Leu-Ser-OH in various biological contexts. scispace.comfrontiersin.org
Integrated transcriptomic and metabolomic profiling is a particularly promising approach. For instance, a study on the effects of cyantraniliprole (B1669382) on zebrafish liver identified H-Leu-Ser-OH as one of the metabolites that correlated with changes in gene expression. mdpi.com Specifically, the gene got2a showed a positive correlation with Leucyl-Serine levels, suggesting a potential link between this dipeptide and specific metabolic pathways. mdpi.com
Future research in this area could involve:
Multi-omics integration: Combining genomics, transcriptomics, proteomics, and metabolomics data to build comprehensive models of the networks in which H-Leu-Ser-OH participates.
Flux analysis: Using stable isotope labeling to trace the metabolic fate of H-Leu-Ser-OH and understand its dynamic role in cellular metabolism.
Network modeling: Developing computational models to simulate how perturbations in H-Leu-Ser-OH levels affect broader biological pathways and cellular functions.
Potential for H-Leu-Ser-OH in Biomarker Discovery
The identification of reliable biomarkers is crucial for the early diagnosis and prognosis of diseases. H-Leu-Ser-OH has emerged as a potential biomarker in several pathological conditions, most notably in cancer and metabolic disorders.
Metabolomic studies have detected altered levels of H-Leu-Ser-OH in various cancers. For example, one study identified Leucyl-Serine as a potential fecal metabolite biomarker for colorectal cancer. researchgate.net Another integrative analysis of transcriptomics, lipidomics, and metabolomics revealed that Leucyl-Serine levels were altered in different subtypes of muscle-invasive bladder cancer. nih.gov
Similarly, research into adenomyosis, a gynecological condition, found that Leucyl-Serine was one of several dipeptides significantly elevated in the myometrium of affected individuals, suggesting its involvement in the disease's pathogenesis. nih.gov
Table 1: H-Leu-Ser-OH in Biomarker Research
| Disease | Sample Type | Finding |
|---|---|---|
| Colorectal Cancer | Fecal | Identified as a potential metabolite biomarker. researchgate.net |
| Muscle-Invasive Bladder Cancer | Tissue | Altered levels observed between basal and luminal subtypes. nih.gov |
| Adenomyosis | Myometrium Tissue | Significantly elevated levels in affected individuals. nih.gov |
| Zebrafish Liver (Cyantraniliprole Exposure) | Liver Tissue | Correlated with changes in gene expression. mdpi.com |
Novel Therapeutic Applications of H-Leu-Ser-OH and its Analogs
While research into the direct therapeutic effects of H-Leu-Ser-OH is still in its early stages, the study of its analogs and its role as a transport moiety holds significant promise. Dipeptides and tripeptides are attractive for drug development due to their potential for oral administration and simple structure-activity relationship studies. bachem.com
One area of active investigation is the use of dipeptides as carriers for drug delivery. For example, the cyclic analog of H-Leu-Ser-OH, Cyclo-Leucyl-Serine, has been studied as a potential prodrug carrier. brookes.ac.uk This research demonstrated that the Cyclo-Leucyl-Serine carrier exhibited a high binding affinity for the peptide transporter PepT1, suggesting its potential to deliver a range of conjugated drugs. brookes.ac.uk
Future therapeutic research could focus on:
Developing H-Leu-Ser-OH analogs: Synthesizing and screening analogs of H-Leu-Ser-OH for specific pharmacological activities.
Investigating receptor interactions: Identifying and characterizing the receptors and transporters with which H-Leu-Ser-OH and its analogs interact to understand their mechanisms of action.
Prodrug strategies: Further exploring the use of H-Leu-Ser-OH and its derivatives as carriers to improve the delivery and efficacy of existing drugs.
Integration of Computational Modeling in H-Leu-Ser-OH Studies
Computational modeling and molecular dynamics simulations are becoming increasingly vital in understanding the behavior of small molecules like H-Leu-Ser-OH at an atomic level. These methods can predict the three-dimensional structure of the dipeptide, its interactions with proteins, and its dynamic behavior in different environments.
For instance, molecular dynamics simulations have been used to study peptide transporters like PepT1 and PepT2, which are responsible for transporting di- and tri-peptides across cell membranes. brookes.ac.uk Such simulations can provide insights into how H-Leu-Ser-OH and its analogs bind to these transporters, which is crucial for designing effective drug delivery systems. brookes.ac.uk
Future computational studies could include:
Docking studies: Predicting the binding modes of H-Leu-Ser-OH and its analogs to target proteins, which can help in the rational design of new therapeutic agents.
Quantum mechanics/molecular mechanics (QM/MM) simulations: Studying the electronic properties of H-Leu-Ser-OH and its interactions in greater detail to understand its reactivity and role in enzymatic reactions.
Machine learning approaches: Developing algorithms to predict the biological activity of H-Leu-Ser-OH analogs based on their chemical structure, accelerating the discovery of new drug candidates.
Q & A
Q. How can the PICO framework be adapted to formulate hypothesis-driven studies on H-Leu-ser-OH’s biological activity?
- Population : Target cell lines or enzyme systems (e.g., proteases).
- Intervention : Dose-response experiments with H-Leu-ser-OH derivatives.
- Comparison : Positive/negative controls (e.g., commercial protease inhibitors).
- Outcome : Quantify IC values or binding affinity via surface plasmon resonance (SPR). Pre-screen for cytotoxicity to avoid confounding results .
Q. What criteria from the FINER framework apply when evaluating the feasibility of studying H-Leu-ser-OH in rare disease models?
- Feasibility : Assess tissue availability and ethical approvals for animal models.
- Novelty : Contrast with existing dipeptide studies in PubMed.
- Ethical : Ensure compliance with institutional biosafety protocols.
- Relevance : Link to pathophysiology (e.g., metabolic disorders involving leucine/serine pathways) .
Data Management and Conflict Resolution
Q. How should researchers address discrepancies between computational predictions and empirical data for H-Leu-ser-OH’s solvent-dependent conformation?
Q. What protocols ensure robust data curation for H-Leu-ser-OH studies in collaborative, interdisciplinary projects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
